ANA-12

Übersicht

Beschreibung

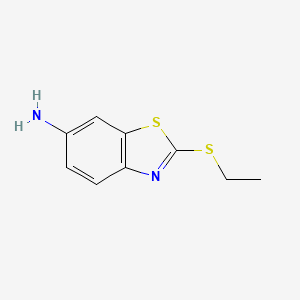

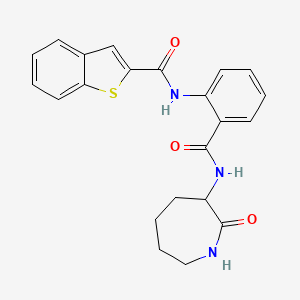

ANA-12 ist ein selektiver, kleinmolekularer nicht-kompetitiver Antagonist des Tropomyosin-Rezeptor-Kinase B (TrkB), der der Hauptrezeptor des brain-derived neurotrophic factor (BDNF) ist . Die Verbindung hat die Summenformel C22H21N3O3S und eine molare Masse von 407,49 g/mol . This compound ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und eine zentrale TrkB-Blockade auszuüben, wobei Wirkungen bereits 30 Minuten nach intraperitonealer Injektion bei Mäusen auftreten .

Wissenschaftliche Forschungsanwendungen

ANA-12 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und Proteinrezeptoren zu untersuchen . In der Biologie wird this compound eingesetzt, um die Rolle der BDNF- und TrkB-Signalgebung bei der neuronalen Entwicklung und Funktion zu untersuchen . In der Medizin hat die Verbindung in Tiermodellen ein Potenzial als Antidepressivum und Anxiolytikum gezeigt . Es wurde auch festgestellt, dass es die durch Methamphetamin induzierte depressionsähnliche Verhaltensweise lindert und die kognitionsfördernden Wirkungen von Umweltreicherung und Kalorienrestriktion bei Nagetieren blockiert . In der Industrie wird this compound bei der Entwicklung neuer therapeutischer Mittel verwendet, die auf neurotrope Signalwege abzielen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an den TrkB-Rezeptor bindet und seine Aktivierung durch BDNF verhindert . Diese Blockade der BDNF-Signalgebung führt zu einer Reduktion neurotropher Wirkungen, ohne das Überleben von Neuronen zu beeinträchtigen . Die Verbindung erzeugt schnelle antidepressive und anxiolytische Wirkungen in Tiermodellen, die durch die Blockade der BDNF-Signalgebung im Nucleus accumbens vermittelt werden . This compound blockiert auch die durch körperliche Aktivität induzierte Hippocampus-Neurogenese bei Nagetieren .

Wirkmechanismus

Target of Action

ANA-12 is a selective, small-molecule non-competitive antagonist of TrkB , the main receptor of brain-derived neurotrophic factor (BDNF) . TrkB plays a crucial role in neuron survival and differentiation, synaptic strengthening, and the plasticity underlying learning and memory .

Mode of Action

This compound binds to the extracellular low-affinity site of TrkB with a Kd value of 12 μM and to the high-affinity site with a Kd value of 10 nM . It effectively inhibits BDNF-induced neurite outgrowth in TrkB-expressing cells . By blocking the neurotrophic actions of BDNF, this compound prevents the activation of TrkB without compromising neuron survival .

Biochemical Pathways

The blockade of BDNF signaling by this compound affects several biochemical pathways. For instance, it has been found to alleviate methamphetamine-induced depression-like behavior, behavioral sensitization, and nucleus accumbens neuroplasticity changes . It also blocks the cognitive-enhancing effects of environmental enrichment and calorie restriction in rodents, which are mediated by BDNF signaling through TrkB in the hippocampus .

Pharmacokinetics

This compound crosses the blood-brain-barrier and exerts central TrkB blockade . It produces effects as early as 30 minutes (~400 nM) and as long as 6 hours (~10 nM) following intraperitoneal injection in mice . .

Result of Action

This compound produces rapid antidepressant and anxiolytic-like effects in animal models . These effects have been elucidated to be mediated by the blockade of BDNF signaling in the nucleus accumbens . It also blocks hippocampal neurogenesis induced by physical exercise in rodents .

Biochemische Analyse

Biochemical Properties

ANA-12 interacts with TrkB, a protein that is crucial for the survival and function of neurons . By binding to TrkB, this compound inhibits the neurotrophic actions of BDNF without compromising neuron survival . This interaction is non-competitive, meaning this compound binds to a site on TrkB that is different from the active site where BDNF binds .

Cellular Effects

This compound has been shown to produce rapid antidepressant and anxiolytic-like effects in animal models . These effects are thought to be mediated by the blockade of BDNF signaling in the nucleus accumbens, a region of the brain involved in reward and motivation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to TrkB, thereby blocking the actions of BDNF . This blockade inhibits the activation of TrkB and downstream signaling pathways, which can influence various cellular processes, including cell survival, differentiation, and synaptic plasticity .

Temporal Effects in Laboratory Settings

Following intraperitoneal injection in mice, this compound exerts central TrkB blockade, producing effects as early as 30 minutes and as long as 6 hours . This suggests that this compound has a relatively rapid onset and a duration of action that lasts several hours .

Dosage Effects in Animal Models

The effects of this compound in animal models have been shown to vary with dosage . For instance, a single dose of this compound can produce rapid antidepressant effects in the social defeat stress model of depression . The duration of these effects can vary, with some studies suggesting that the antidepressant effects of this compound may not be as long-lasting as those of other treatments .

Transport and Distribution

It is known that this compound can cross the blood-brain barrier, suggesting that it is able to reach the central nervous system following systemic administration .

Vorbereitungsmethoden

ANA-12 kann durch eine Reihe chemischer Reaktionen unter Verwendung spezifischer Reagenzien und Bedingungen synthetisiert werden. Die Löslichkeit von this compound in Dimethylsulfoxid (DMSO) beträgt mehr als 10 mM . Für die industrielle Produktion wird die Verbindung typischerweise in einer kontrollierten Umgebung synthetisiert, um eine hohe Reinheit und biologische Aktivität zu gewährleisten .

Analyse Chemischer Reaktionen

ANA-12 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Komplexierungsreaktionen. Es ist bekannt, dass es selektiv an den TrkB-Rezeptor bindet und seine Aktivierung durch BDNF verhindert . Die Verbindung verändert nicht die Funktionen des Tropomyosin-Rezeptor-Kinase A (TrkA) und des Tropomyosin-Rezeptor-Kinase C (TrkC) . Häufig verwendete Reagenzien in diesen Reaktionen sind BDNF und verschiedene Lösungsmittel wie DMSO . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die inhibierten TrkB-Rezeptorkomplexe .

Vergleich Mit ähnlichen Verbindungen

ANA-12 ist einzigartig in seiner selektiven Antagonisierung des TrkB-Rezeptors, ohne die Funktionen von TrkA und TrkC zu beeinflussen . Ähnliche Verbindungen umfassen 7,8-Dihydroxyflavone, ein TrkB-Agonist, und andere TrkB-Antagonisten wie K252a . this compound zeichnet sich durch seine hohe Selektivität und Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden .

Eigenschaften

IUPAC Name |

N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3S/c26-20(25-17-10-5-6-12-23-21(17)27)15-8-2-3-9-16(15)24-22(28)19-13-14-7-1-4-11-18(14)29-19/h1-4,7-9,11,13,17H,5-6,10,12H2,(H,23,27)(H,24,28)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSCYCAIGRVBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045818 | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219766-25-3 | |

| Record name | N-[2-[[(Hexahydro-2-oxo-1H-azepin-3-yl)amino]carbonyl]phenyl]benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219766-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ANA-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219766253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANA 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219766-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANA-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S4JPT8JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

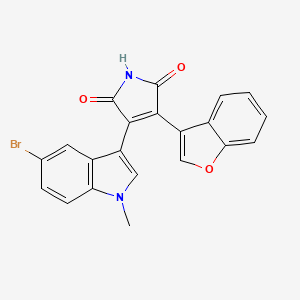

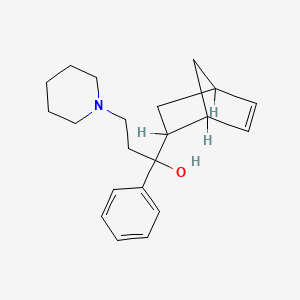

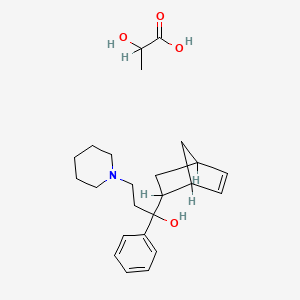

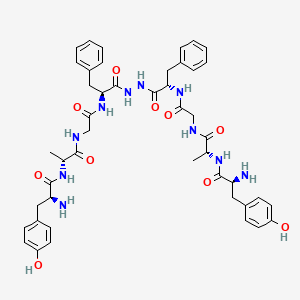

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)